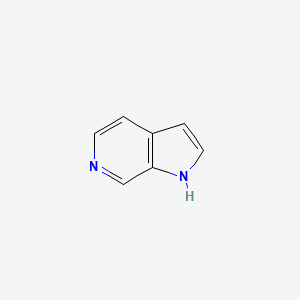

6-Azaindole

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Azaindole can be synthesized through various methods, including metal-catalyzed cross-coupling reactions and cyclizations. One common approach involves the use of aminopyridines as starting materials, followed by the construction of the pyrrole ring . Metal-catalyzed reactions, such as the Sonogashira, Heck, and Suzuki cross-couplings, have been employed to synthesize 6-azaindoles . These reactions typically require palladium or copper catalysts and proceed under mild conditions.

Another method involves the cyclization of aziridin-2-yl dipropargylic alcohols, which undergo sequential cyclizations to form the this compound core . This approach provides a high yield of 2,5-disubstituted 6-azaindoles and is efficient for the preparation of pharmacologically important derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale metal-catalyzed reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is particularly favored in industrial settings . These methods allow for the production of this compound in high yields and purity, making it suitable for further applications in drug development and research.

Chemical Reactions Analysis

Types of Reactions

6-Azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized to form trioxopyrrolopyridines and other functionalized azaindoles. The choice of solvent and oxidizing agent can influence the regioselectivity and yield of the oxidation products.

Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can be performed on this compound, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: [Bis(trifluoroacetoxy)iodo]benzene in acetonitrile-water or acetonitrile-methanol.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkoxides or amines in the presence of a base, such as potassium carbonate or sodium hydride.

Major Products

Oxidation: Trioxopyrrolopyridines and functionalized azaindoles.

Reduction: Reduced azaindole derivatives with various functional groups.

Substitution: Alkoxy- or amino-substituted azaindoles.

Scientific Research Applications

Therapeutic Applications

6-Azaindole derivatives have been investigated for their pharmacological properties across a range of diseases:

- Cancer Treatment : Several studies have demonstrated that this compound derivatives exhibit anti-cancer properties. For instance, compounds derived from this compound have shown promising results as inhibitors of various kinases, which are crucial in cancer cell proliferation and survival. Notably, certain derivatives have been reported to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to reduced tumor growth in preclinical models .

- Neurological Disorders : Research indicates that this compound derivatives can serve as lead compounds for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate biological pathways involved in neuroinflammation and neuronal survival has been highlighted in various studies .

- Inflammatory Diseases : The compound has also been explored for its potential in treating inflammatory conditions. For example, derivatives have been identified that inhibit signaling pathways associated with autoimmune diseases by targeting Toll-like receptors .

- Infectious Diseases : this compound has shown efficacy against viral infections, including HIV and influenza. A notable derivative, Fostemsavir, is an FDA-approved HIV entry inhibitor that utilizes the this compound scaffold . Other studies have reported antiviral activity against the dengue virus and Ebola virus through mechanisms involving specific kinase inhibition .

Structure-Activity Relationship Studies

The modification of the this compound structure has been pivotal in enhancing its biological activity:

- Bioisosteric Replacements : The azaindole ring has been effectively used to replace indole rings in various drug candidates, improving their physicochemical properties such as solubility and target binding affinity. This modification has led to enhanced pharmacokinetic profiles and reduced toxicity .

- Functionalization Strategies : Recent synthetic methodologies have allowed for the efficient production of diverse this compound derivatives with specific substituents at various positions on the ring. These modifications can significantly impact the biological activity and selectivity of the compounds .

Synthetic Approaches

The synthesis of 6-azaindoles has evolved with innovative strategies:

- Electrophilic Cyclization : A common method for synthesizing 6-azaindoles involves electrophilic cyclization of 3-amino-4-methylpyridines, yielding high yields of the desired products .

- Formylation Techniques : Recent advancements include Vilsmeier-Haack formylation methods that allow for the introduction of formyl groups at specific positions on the azaindole ring, facilitating further derivatization and exploration of biological activities .

Case Studies

Several case studies exemplify the therapeutic potential of 6-azaindoles:

Mechanism of Action

The mechanism of action of 6-azaindole and its derivatives often involves the inhibition of specific enzymes or proteins. For example, this compound derivatives have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making this compound derivatives effective in cancer treatment .

Comparison with Similar Compounds

6-Azaindole is one of the four positional isomers of azaindole, which also includes 4-azaindole, 5-azaindole, and 7-azaindole . These isomers differ in the position of the nitrogen atom within the fused ring system, which can influence their chemical properties and biological activities.

4-Azaindole: The nitrogen atom is located at the 4-position of the indole ring.

5-Azaindole: The nitrogen atom is located at the 5-position.

7-Azaindole: The nitrogen atom is located at the 7-position.

This compound is unique due to its specific nitrogen position, which can confer distinct reactivity and binding properties compared to its isomers. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Biological Activity

6-Azaindole is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. It is structurally related to indole, with a nitrogen atom replacing a carbon atom in the aromatic ring. This modification imparts unique properties that enhance its potential as a pharmacological agent.

1. Kinase Inhibition

This compound derivatives have been extensively studied for their roles as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The azaindole framework has been identified as a promising scaffold for developing selective kinase inhibitors.

Table 1: IC50 Values of this compound Derivatives Against Various Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound-1 | Aurora A | 10.0 |

| This compound-2 | Aurora B | 0.51 |

| This compound-3 | JAK2 | 1.0 |

| This compound-4 | JAK3 | 5.0 |

These compounds exhibit potent inhibitory activity against kinases such as Aurora A and B, and Janus kinases (JAKs), which are crucial in cancer and inflammatory diseases . For instance, one study reported that a specific derivative of this compound had an IC50 value of 1 nM against JAK2, highlighting its potential in treating hematological malignancies .

2. Allosteric Modulation

Recent research has explored the use of this compound as an allosteric modulator of cannabinoid receptors. This approach can lead to novel therapeutic strategies for managing pain and other conditions associated with the endocannabinoid system . The incorporation of azaindole rings into drug scaffolds has shown promise in enhancing receptor selectivity and efficacy.

3. Antitumor Activity

Several studies have documented the antitumor properties of this compound derivatives. These compounds have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in tumor growth.

Case Study: Antitumor Effects in Leukemia Models

In vivo studies demonstrated that a particular azaindole derivative significantly prolonged survival in leukemia models by inhibiting key kinases involved in cell proliferation and survival . The compound was administered orally, showcasing its potential for practical therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Binding Affinity : The nitrogen atoms in the azaindole structure facilitate hydrogen bonding with target proteins, enhancing binding affinity.

- Selectivity : Modifications at different positions on the azaindole ring can lead to selective inhibition of specific kinases, minimizing off-target effects.

- Pharmacokinetics : Azaindoles exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 6-Azaindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, the Fischer method involves cyclization of phenylhydrazines with ketones under acidic conditions. Yield optimization requires precise control of temperature (e.g., 80–120°C) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling). Purity is improved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can researchers characterize the spectroscopic properties of this compound in different protonation states?

- Methodological Answer : UV-Vis spectroscopy in acidic (pH < 3) and neutral conditions reveals distinct absorbance bands. Protonated this compound (6-AIH⁺) shows peaks at ~320 nm (S₁ state) and ~275 nm (S₂ state), while the neutral form absorbs at ~290 nm. Fluorescence quenching experiments in polar solvents (e.g., water vs. methanol) can further elucidate excited-state dynamics. NMR (¹H/¹³C) in DMSO-d₆ or CDCl₃ helps identify tautomeric equilibria and protonation sites .

Q. What role does this compound play as a scaffold in medicinal chemistry, and how is its bioactivity validated?

- Methodological Answer : this compound serves as a kinase inhibitor scaffold due to its ability to mimic adenine in ATP-binding pockets. Bioactivity validation involves:

- In vitro assays : Enzyme inhibition (IC₅₀ measurements) against target kinases (e.g., EGFR, JAK2).

- Structure-activity relationship (SAR) : Systematic substitution at positions 3, 4, or 7 with halogens or alkyl groups to optimize binding affinity.

- Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding poses .

Advanced Research Questions

Q. How do solvent polarity and pH influence the excited-state photodynamics of protonated this compound?

- Methodological Answer : Time-resolved transient absorption spectroscopy (fs-µs timescales) in solvents of varying polarity (e.g., acetonitrile vs. water) reveals solvent-dependent non-radiative decay pathways. In aqueous solutions (pH 2), protonated 6-AIH⁺ exhibits rapid S₁→S₀ internal conversion (~10 ps), attributed to solvent-stabilized charge-transfer states. Comparative studies with deuterated solvents can isolate H-bonding effects. pH titration coupled with fluorescence lifetime imaging (FLIM) quantifies protonation-dependent quenching mechanisms .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from divergent synthetic conditions or characterization methods. To address this:

- Cross-validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structures.

- Meta-analysis : Systematically review literature to identify trends (e.g., substituent effects on regioselectivity) and outliers .

Q. How can computational models predict the photophysical properties of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict absorption spectra. Time-dependent DFT (TD-DFT) simulates excited-state transitions, while molecular mechanics (MM) models assess solvent interactions. Validation against experimental UV-Vis and fluorescence data ensures accuracy. Open-source tools like Gaussian or ORCA are commonly used .

Q. What experimental designs minimize artifacts in studying this compound’s protonation-dependent reactivity?

- Methodological Answer :

- Control experiments : Compare reactivity in deuterated vs. non-deuterated solvents to rule out isotope effects.

- Buffered systems : Use phosphate or acetate buffers to maintain constant pH during kinetic studies.

- In situ monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates.

- Statistical rigor : Triplicate trials with error bars (SEM) to distinguish signal from noise .

Q. Methodological Guidance for Researchers

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results .

- Ethical Documentation : Clearly report solvent purity, instrument calibration, and raw data retention protocols to ensure reproducibility .

- FAIR Compliance : Archive spectral data in repositories like Zenodo with metadata answering who, what, when, how, and why .

Properties

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDJOPOOHHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181562 | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-29-4 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.